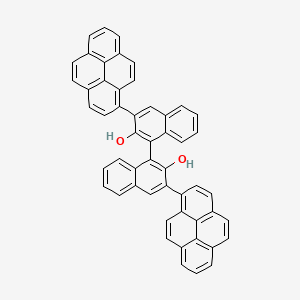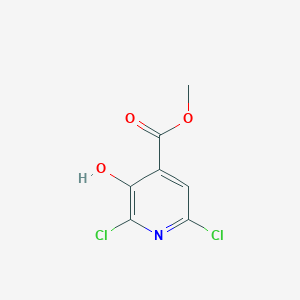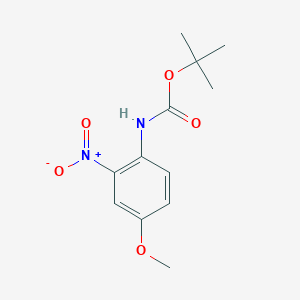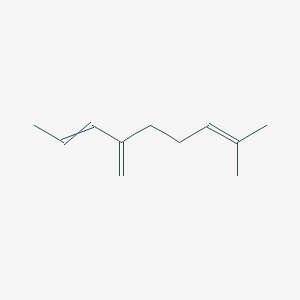
5,7-Dimethoxy-2-oxo-2h-chromen-4-yl trifluoromethanesulfonate
Vue d'ensemble
Description
5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a chromen-2-one core with methoxy groups at the 5 and 7 positions and a trifluoromethanesulfonate group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dimethoxy-2H-chromen-2-one as the starting material.
Activation: The hydroxyl group at the 4 position is activated using trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethanesulfonate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the chromone core.
Reduction Products: Reduced forms of the chromone core.
Substitution Products: Derivatives with different functional groups replacing the trifluoromethanesulfonate group.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its trifluoromethanesulfonate group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. It can be used as a probe to investigate cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in the development of new materials and technologies.
Mécanisme D'action
The mechanism by which 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The chromone core can bind to various enzymes and receptors, modulating their activity. The trifluoromethanesulfonate group enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical processes.
Comparaison Avec Des Composés Similaires
Coumarin: A simpler chromone derivative without methoxy groups.
Chromone: The basic structure without additional substituents.
5,7-Dimethoxychromone: Similar to the compound but without the trifluoromethanesulfonate group.
Uniqueness: 5,7-Dimethoxy-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct chemical properties compared to other chromones. This group enhances the compound's reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicine and industry.
Propriétés
IUPAC Name |
(5,7-dimethoxy-2-oxochromen-4-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O7S/c1-19-6-3-7(20-2)11-8(4-6)21-10(16)5-9(11)22-23(17,18)12(13,14)15/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVKRKOIPOGDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


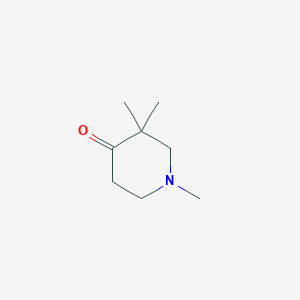
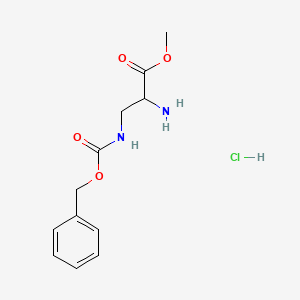
![4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one](/img/structure/B3248232.png)
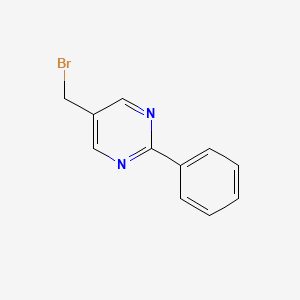

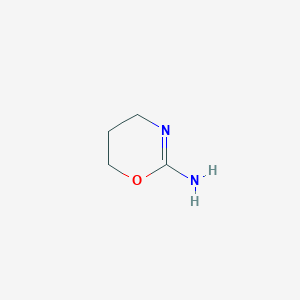
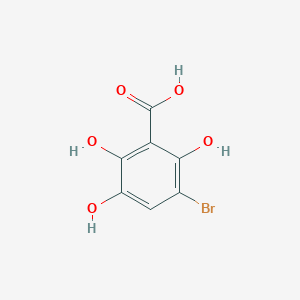

![Sodium;(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B3248266.png)
![1,3-Difluoro-2-(1-methylheptoxy)-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B3248271.png)
